Cas no 25428-07-3 (4(1H)-Quinolinone,2,6-dimethyl-)
4(1H)-Quinolinone,2,6-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 4(1H)-Quinolinone,2,6-dimethyl-
- 2,6-DIMETHYL-4-HYDROXYQUINOLINE
- 2,6-dimethyl-4-quinolone
- 2,6-DIMETHYLQUINOLIN-4-OL
- 4-hydroxy-2,6-dimethylquinoline
- 15644-82-3
- AB05586
- NSC-139469
- Oprea1_655189
- AKOS005739037
- 4-Hydroxy-2,6-dimethylquinoline, 97%
- 2,6-dimethylquinolin-4(1H)-one
- SCHEMBL3760247
- 25428-07-3
- FT-0610693
- AKOS002273146
- J-650150
- SR-01000485166-1
- KUC100221N
- DTXSID00935449
- NSC139469
- CS-0084829
- CHEMBL1364096
- SB67595
- LSWRRPBOJDRHSV-UHFFFAOYSA-N
- A809748
- SR-01000485166
- 2,6-DIMETHYL-4(1H)-QUINOLINONE
- 2,6-Dimethyl-4-quinolinol
- LSWRRPBOJDRHSV-UHFFFAOYSA-
- AF-753/00295036
- MFCD00272319
- KUC100221
- 2,6-dimethyl-1H-quinolin-4-one
- Z2106608263
- NCGC00160039-01
- InChI=1/C11H11NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-6H,1-2H3,(H,12,13)
- EN300-108368
- D74571
-
- Inchi: 1S/C11H11NO/c1-7-3-4-10-9(5-7)11(13)6-8(2)12-10/h3-6H,1-2H3,(H,12,13)
- InChI Key: LSWRRPBOJDRHSV-UHFFFAOYSA-N
- SMILES: O=C1C=C(C)NC2C=CC(C)=CC=21
Computed Properties
- Exact Mass: 173.08400
- Monoisotopic Mass: 173.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1A^2
- XLogP3: 2.3
Experimental Properties
- Density: 1.107
- Melting Point: 283-287 °C
- Boiling Point: 299.3 °C at 760 mmHg
- Flash Point: 128.8 °C
- Refractive Index: 1.566
- PSA: 33.12000
- LogP: 2.55720
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
4(1H)-Quinolinone,2,6-dimethyl- Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22-37/38-41
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R22; R37/38; R41
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4(1H)-Quinolinone,2,6-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AV15980-5g |
2,6-Dimethyl-4-hydroxyquinoline |
25428-07-3 | 96% | 5g |
$280.00 | 2024-04-20 | |
| A2B Chem LLC | AV15980-25g |
2,6-Dimethyl-4-hydroxyquinoline |
25428-07-3 | 96% | 25g |
$680.00 | 2024-04-20 |
4(1H)-Quinolinone,2,6-dimethyl- Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 4(1H)-Quinolinone,2,6-dimethyl-
4(1H)-Quinolinone,2,6-dimethyl- (CAS No. 25428-07-3): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
4(1H)-Quinolinone,2,6-dimethyl-, identified by its Chemical Abstracts Service (CAS) number 25428-07-3, is a heterocyclic organic compound that has garnered significant attention in the realms of chemical synthesis and pharmaceutical development. This molecule, characterized by a quinolinone core with two methyl substituents at the 2- and 6-positions, exhibits a unique structural framework that lends itself to diverse biological activities and potential therapeutic applications. The study of such compounds is not merely an academic pursuit but a critical component in the ongoing quest to develop novel treatments for various diseases.
The quinolinone scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. Compounds derived from this core have been investigated for their antimicrobial, anti-inflammatory, antitumor, and antioxidant properties. Among these, 4(1H)-Quinolinone,2,6-dimethyl- stands out due to its modified substituents, which can influence its pharmacokinetic profile and biological efficacy. The presence of methyl groups at the 2- and 6-positions enhances the molecule's lipophilicity, potentially improving its cell membrane penetration and bioavailability—a crucial factor in drug development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 4(1H)-Quinolinone,2,6-dimethyl- with various biological targets. These studies have revealed that the compound can interact with enzymes and receptors involved in critical metabolic pathways. For instance, preliminary in silico analyses suggest that it may inhibit kinases and other enzymes implicated in cancer progression. Such findings have spurred interest in synthesizing derivatives of this compound to optimize its pharmacological properties.
In vitro studies have begun to explore the potential of 4(1H)-Quinolinone,2,6-dimethyl- as a lead compound for drug discovery. Researchers have focused on its ability to modulate pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The quinolinone core is known to exhibit neuroprotective effects by scavenging reactive oxygen species and inhibiting inflammatory responses. The dimethyl substitution pattern may further enhance these effects by stabilizing the molecule's bioactive conformation.
The synthesis of 4(1H)-Quinolinone,2,6-dimethyl- involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. One common approach involves the condensation of dimethyl acetoacetate with glyoxal or its derivatives to form the quinolinone backbone. Subsequent functionalization at the 2- and 6-positions introduces the methyl groups necessary for biological activity. These synthetic routes are not only elegant but also scalable, making them suitable for industrial production if further developed.
Challenges remain in translating laboratory findings into clinical applications. Issues such as toxicity profile, metabolic stability, and potential drug-drug interactions must be thoroughly evaluated before any therapeutic use can be considered. However, the growing body of research on 4(1H)-Quinolinone,2,6-dimethyl- provides a strong foundation for future investigations. Collaborative efforts between chemists, biologists, and pharmacologists are essential to harness its full potential.
The role of 4(1H)-Quinolinone,2,6-dimethyl- in drug discovery is emblematic of the broader trend toward rational drug design—a paradigm shift from traditional empirical approaches to data-driven innovation. By leveraging high-throughput screening technologies and artificial intelligence-driven molecular design tools, researchers can accelerate the identification of promising candidates like this one. This synergy between experimental chemistry and computational methods promises to yield more effective therapeutics in shorter timeframes.
Future directions for research on 4(1H)-Quinolinone,2,6-dimethyl- include exploring its mechanism of action at a molecular level. Understanding how it interacts with biological targets will provide insights into its therapeutic efficacy and side effects. Additionally, structural modifications aimed at enhancing its potency while minimizing adverse effects could lead to novel drug candidates with improved safety profiles.
The pharmaceutical industry has long been attracted to heterocyclic compounds due to their diverse biological activities and synthetic versatility. 4(1H)-Quinolinone,2,6-dimethyl-, with its well-defined structure and promising preclinical data, exemplifies why these molecules remain a cornerstone of medicinal chemistry research. As our understanding of disease mechanisms evolves alongside advances in chemical synthesis techniques, compounds like this one will continue to play a pivotal role in shaping the future of healthcare.
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